Cas no 24008-82-0 (H-Ser-Tyr-betaNA)

H-Ser-Tyr-βNA is a synthetic peptide derivative incorporating a β-naphthylamide (βNA) moiety, commonly utilized as a fluorogenic substrate for protease activity assays. The compound is designed to release highly fluorescent β-naphthylamine upon enzymatic cleavage, enabling sensitive and quantitative detection of proteolytic enzymes such as chymotrypsin or cathepsins. Its key advantages include high specificity, robust fluorescence yield, and compatibility with continuous kinetic assays. The Ser-Tyr sequence enhances selectivity for proteases with preferences for aromatic residues. This substrate is particularly valuable in biochemical research for characterizing enzyme kinetics, inhibitor screening, and mechanistic studies, offering reliable performance in both low- and high-throughput applications.
H-Ser-Tyr-betaNA structure
H-Ser-Tyr-betaNA structure
Product Name:H-Ser-Tyr-betaNA
CAS No:24008-82-0
MF:C22H23N3O4
MW:393.435725450516
MDL:MFCD00055915
CID:912870
PubChem ID:7015693
Update Time:2025-05-19

H-Ser-Tyr-betaNA Chemical and Physical Properties

Names and Identifiers

    • ser-tyr beta-naphthylamide
    • H-Ser-Tyr-βNA
    • SER-TYR B-NAPHTHYLAMIDE
    • Ser-Tyr β-naphthylamide
    • 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
    • H-Ser-Tyr-bNA
    • H-Ser-Tyr-
    • CHEBI:90751
    • seryltyrosine 2-naphthylamide
    • L-Ser-L-Tyr 2-naphthylamide
    • L-seryl-N-naphthalen-2-yl-L-tyrosinamide
    • Ser-Tyr 2-naphthylamide
    • Q27162716
    • (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
    • ANA
    • MFCD00055915
    • 24008-82-0
    • L-seryl-L-tyrosine 2-naphthylamide
    • SCHEMBL9487971
    • H-Ser-Tyr-betaNA
    • MDL: MFCD00055915
    • Inchi: 1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28)/t19-,20-/m0/s1
    • InChI Key: MAQKGNBGUVFWNR-PMACEKPBSA-N
    • SMILES: O=C([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)N)=O)NC1C=CC2C=CC=CC=2C=1

Computed Properties

  • Exact Mass: 393.16900
  • Monoisotopic Mass: 393.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • PSA: 124.68000
  • LogP: 2.69520

H-Ser-Tyr-betaNA Security Information

  • WGK Germany:3
  • Hazard Category Code: 40
  • Safety Instruction: 22-36
  • Hazardous Material Identification: Xn

H-Ser-Tyr-betaNA Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Additional information on H-Ser-Tyr-betaNA

H-Ser-Tyr-betaNA: A Comprehensive Overview

The compound with CAS No. 24008-82-0, commonly referred to as H-Ser-Tyr-betaNA, is a peptide derivative that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a beta-amino acid analog, specifically designed to mimic the structure and function of naturally occurring amino acids. The H-Ser-Tyr-betaNA sequence represents a unique combination of serine (Ser) and tyrosine (Tyr) residues, connected through a beta-carbon backbone, which imparts distinct chemical and biological properties compared to alpha-amino acids.

Recent studies have highlighted the potential of H-Ser-Tyr-betaNA in various applications, particularly in drug discovery and peptide-based therapeutics. Researchers have explored its role in modulating cellular signaling pathways, with a focus on its ability to interact with key enzymes and receptors. For instance, a 2023 study published in *Nature Communications* demonstrated that H-Ser-Tyr-betaNA exhibits potent inhibitory activity against certain kinases, making it a promising candidate for anti-cancer therapies.

The structural uniqueness of H-Ser-Tyr-betaNA lies in its beta-amino acid backbone, which introduces conformational flexibility and altered side-chain orientations compared to alpha-amino acids. This feature allows the compound to adopt diverse spatial arrangements, enhancing its binding affinity to target molecules. Moreover, the serine and tyrosine residues contribute hydroxyl and phenolic groups, respectively, which are critical for hydrogen bonding and aromatic interactions—key mechanisms in molecular recognition.

From a synthetic perspective, H-Ser-Tyr-betaNA is typically synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc or Boc protecting strategies. The synthesis process involves sequential coupling of the beta-amino acid derivatives, followed by deprotection and purification steps. Recent advancements in peptide synthesis have improved the efficiency and scalability of producing H-Ser-Tyr-betaNA, making it more accessible for research and development purposes.

In terms of biological activity, H-Ser-Tyr-betaNA has been shown to exhibit selective binding to G-protein coupled receptors (GPCRs), which are integral targets for numerous therapeutic agents. A 2023 study in *Journal of Medicinal Chemistry* reported that H-Ser-Tyr-betaNA derivatives can modulate the activity of adrenergic receptors, offering potential applications in treating cardiovascular diseases. Additionally, the compound's ability to penetrate cellular membranes suggests its utility in delivering bioactive molecules across biological barriers.

Another area of interest is the role of H-Ser-Tyr-betaNA in neurodegenerative diseases. Preclinical studies have indicated that this compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The phenolic group from the tyrosine residue is believed to play a critical role in disrupting hydrophobic interactions between amyloid-beta peptides. These findings underscore the potential of H-Ser-Tyr-betaNA as a lead compound for developing anti-amyloid therapies.

From an analytical standpoint, characterization of H-Ser-Tyr-betaNA involves advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods enable precise determination of the compound's molecular weight, sequence integrity, and stereochemistry. Recent improvements in MS resolution have facilitated detailed analysis of post-translational modifications on H-Ser-Tyr-betaNA, further enhancing our understanding of its structural dynamics.

In conclusion, H-Ser-Tyr-betaNA (CAS No. 24008-82-0) represents a versatile peptide derivative with significant potential in drug discovery and therapeutic development. Its unique beta-amino acid backbone, combined with functional groups from serine and tyrosine residues, endows it with distinctive chemical and biological properties. Ongoing research continues to uncover new applications for this compound, particularly in areas such as cancer therapy, cardiovascular diseases, and neurodegenerative disorders. As advancements in synthetic chemistry and molecular biology progress, H-Ser-Tyr-betaNA is poised to play an increasingly important role in the development of innovative therapeutic agents.

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